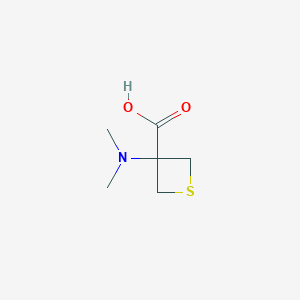
3-(Dimethylamino)thietane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)thietane-3-carboxylic acid is a unique compound characterized by its thietane ring structure, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)thietane-3-carboxylic acid typically involves the cyclization of 3-mercapto carboxylic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the cyclization process . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)thietane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Dimethylamino)thietane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid
- 3-(Dimethylamino)-3-thietanecarboxylic acid
Uniqueness
3-(Dimethylamino)thietane-3-carboxylic acid is unique due to its specific combination of a thietane ring and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
3-(dimethylamino)thietane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9) |
Clave InChI |
AWNUPTLHMQQOSR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CSC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
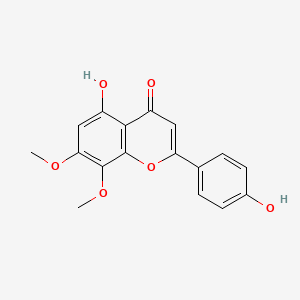
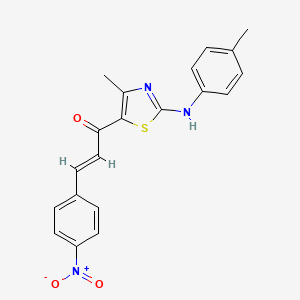

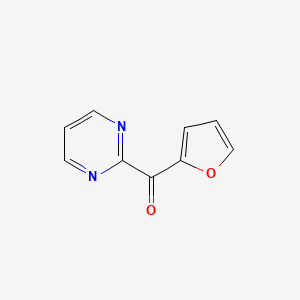
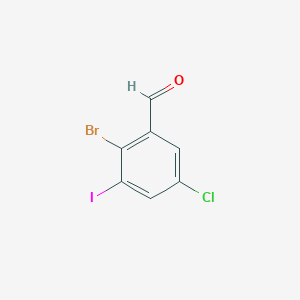
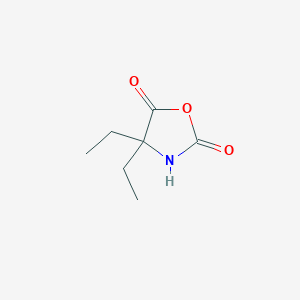
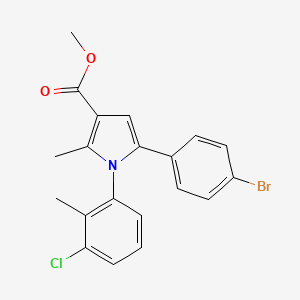
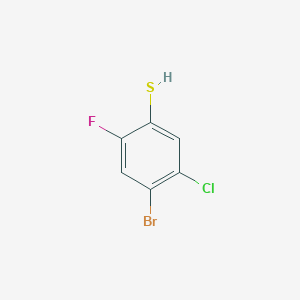

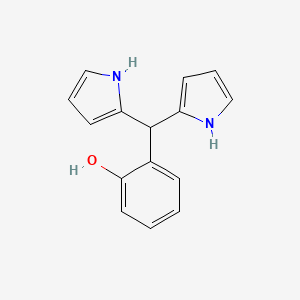
![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

